

Dinitramine CAS number and molecular weight information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitramine*

Cat. No.: *B166585*

[Get Quote](#)

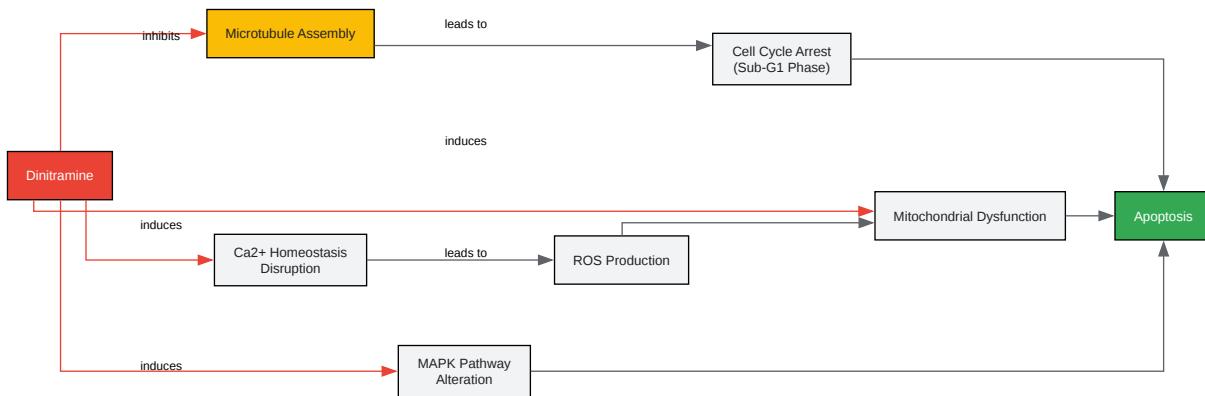
Dinitramine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Dinitramine**, focusing on its physicochemical properties, mechanism of action, and relevant experimental protocols for toxicological and environmental research.

Core Properties of Dinitramine

Dinitramine is a dinitroaniline herbicide known for its pre-emergent activity against various weeds. The following table summarizes its key chemical and physical properties.


Property	Value	Citation(s)
CAS Number	29091-05-2	[1] [2]
Molecular Weight	322.24 g/mol	[3] [4]
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₄ O ₄	[3] [4]
Synonyms	Cobex, N3,N3-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine	[1]
Mode of Action	Inhibition of microtubule assembly	

Toxicological Profile and Signaling Pathways

Dinitramine's primary mode of action is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. This interference leads to a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and mitochondrial dysfunction. The Mitogen-activated protein kinase (MAPK) signaling pathways have been identified as being altered by **Dinitramine** treatment.[\[5\]](#)

Recent studies on porcine trophectoderm (pTr) and porcine endometrial luminal epithelial (pLE) cells have shown that **Dinitramine** can reduce cell viability by triggering cell cycle arrest, particularly in the sub-G1 phase, and increasing apoptosis.[\[2\]](#)[\[3\]](#) Furthermore, **Dinitramine** has been observed to disrupt intracellular calcium homeostasis, induce oxidative stress through the production of reactive oxygen species (ROS), and lead to a loss of mitochondrial membrane potential and altered mitochondrial respiration.[\[2\]](#)[\[3\]](#)

In developmental studies using zebrafish embryos, **Dinitramine** has been shown to induce cardiotoxicity and morphological alterations.[\[6\]](#) Exposure to **Dinitramine** resulted in abnormal cardiac development, suppressed vessel formation, and induced an inflammatory response and apoptosis.[\[6\]](#)

[Click to download full resolution via product page](#)

Dinitramine's cellular signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Dinitramine**.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of **Dinitramine** on the cell cycle distribution of porcine trophectoderm (pTr) or luminal epithelial (pLE) cells.[2][3]

Materials:

- **Dinitramine** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture pTr or pLE cells in appropriate medium supplemented with FBS.
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **Dinitramine** (e.g., 0, 10, 25, 50 μ M) for 24-48 hours. A vehicle control (DMSO) should be included.
- Cell Harvesting and Fixation:
 - Aspirate the culture medium and wash the cells with PBS.
 - Harvest the cells using Trypsin-EDTA and collect them by centrifugation.
 - Wash the cell pellet with PBS and resuspend in a small volume of PBS.
 - While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours.
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution.

- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in **Dinitramine**-treated cells by flow cytometry.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- **Dinitramine**-treated and control cells
- Binding Buffer
- Propidium Iodide (PI) solution
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture and treat cells with **Dinitramine** as described in the cell cycle analysis protocol.
- Staining:
 - Harvest the cells and wash with PBS.
 - Resuspend the cells in Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry.
- Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Mitochondrial Respiration Assay

This protocol outlines the assessment of mitochondrial function in **Dinitramine**-treated cells by measuring the oxygen consumption rate (OCR).

Materials:

- Seahorse XF Analyzer (or similar instrument)
- Assay medium
- Oligomycin, FCCP, Rotenone/Antimycin A
- **Dinitramine**-treated and control cells

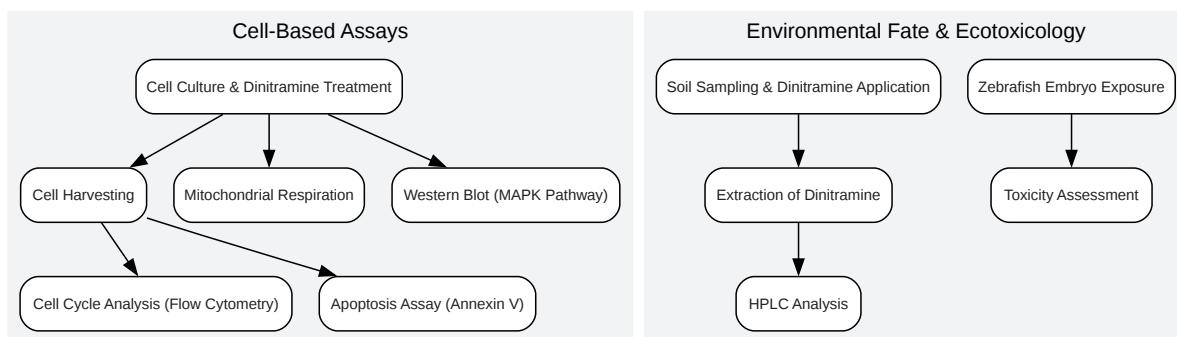
Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- **Dinitramine** Treatment:
 - Treat cells with the desired concentrations of **Dinitramine** for the specified duration.
- Assay Preparation:
 - Replace the culture medium with pre-warmed assay medium.
 - Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
- OCR Measurement:
 - Measure the basal OCR.

- Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Western Blot Analysis of MAPK Signaling Pathway

This protocol describes the analysis of the MAPK signaling pathway in **Dinitramine**-treated cells.


Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction:
 - Lyse **Dinitramine**-treated and control cells in RIPA buffer.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate.
 - Quantify the band intensities to determine the relative phosphorylation levels of MAPK proteins.

[Click to download full resolution via product page](#)

General experimental workflow for **Dinitramine** research.

Environmental Fate: Soil Dissipation Study

This protocol provides a framework for assessing the persistence of **Dinitramine** in soil.

Materials:

- **Dinitramine** formulation
- Field plots or laboratory soil microcosms
- Soil sampling equipment

- Organic solvent for extraction (e.g., diethyl ether)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Experimental Setup:
 - Establish field plots or prepare soil microcosms with characterized soil types.
 - Apply **Dinitramine** at a known rate.
- Soil Sampling:
 - Collect soil samples at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90 days).
- Extraction and Analysis:
 - Extract **Dinitramine** from the soil samples using an appropriate organic solvent.[1]
 - Analyze the extracts by HPLC to quantify the concentration of **Dinitramine**.[1]
- Data Analysis:
 - Calculate the dissipation rate and half-life of **Dinitramine** in the soil.

Ecotoxicology: Zebrafish Embryo Toxicity Test

This protocol is for evaluating the developmental toxicity of **Dinitramine** using zebrafish embryos.[6]

Materials:

- Fertilized zebrafish embryos
- Embryo medium
- **Dinitramine** stock solution

- Stereomicroscope

Procedure:

- Exposure:
 - Place fertilized zebrafish embryos in a multi-well plate containing embryo medium.
 - Expose the embryos to a range of **Dinitramine** concentrations (e.g., 0, 1.6, 3.2, 6.4 mg/L) for up to 96 hours post-fertilization.[\[6\]](#)
- Observation:
 - Observe the embryos daily under a stereomicroscope.
 - Record mortality, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
- Data Analysis:
 - Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) for the observed endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dinitramine induces implantation failure by cell cycle arrest and mitochondrial dysfunction in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]

- 5. researchgate.net [researchgate.net]
- 6. Dinitramine induces cardiotoxicity and morphological alterations on zebrafish embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dinitramine CAS number and molecular weight information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166585#dinitramine-cas-number-and-molecular-weight-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com